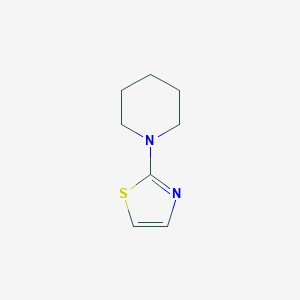

1-(1,3-Thiazol-2-yl)piperidine

Overview

Description

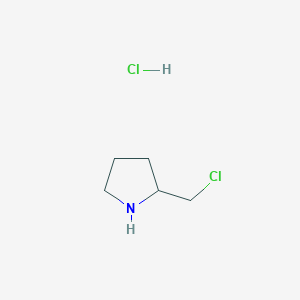

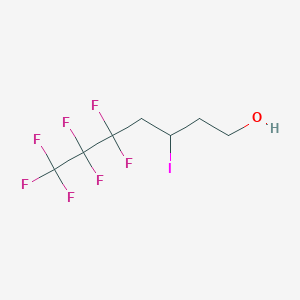

1-(1,3-Thiazol-2-yl)piperidine, also known as 1-TZP, is an organic compound that has been studied for its potential applications in the fields of medicinal chemistry, analytical chemistry, and biochemistry. It is a heterocyclic compound containing a five-membered thiazole ring with a nitrogen atom at the 2-position and a piperidine ring. 1-TZP has been used as a building block for the synthesis of various compounds, including amines, thiazoles, and piperidines. Additionally, it has been used to study the properties of various enzymes and receptors.

Scientific Research Applications

Synthesis and Biological Activities

Anti-arrhythmic Activity : A study by H. Abdel‐Aziz et al. (2009) demonstrated the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives. Some of these compounds exhibited significant anti-arrhythmic activity, highlighting their potential for treating arrhythmias.

Cancer Research : In cancer research, benzothiazolopyridine compounds synthesized using piperidine were studied by M. Shirani et al. (2021). These compounds showed interactions with estrogen and progesterone receptors, suggesting their potential use in breast cancer therapy.

Antimicrobial and Surfactant Synthesis : Novel scaffolds incorporating thiadiazolyl piperidine were synthesized from stearic acid for their antimicrobial activities and as nonionic surfactants. The study by Abdelmotaal Abdelmajeid et al. (2017) evaluated these compounds against various bacterial and fungal strains, and also examined their physico-chemical and surface properties.

Anticancer Evaluation : A series of polyfunctional substituted 1,3-thiazoles was evaluated for anticancer activity within the NCI-60 Human Tumor Cell Lines Screen. Compounds with a piperazine substituent showed promising results, as reported by Kostyantyn Turov (2020).

Fluorescent pH Sensors : The intramolecular hydrogen bonding capability of 4-piperidine-naphthalimide derivatives was explored for their application as fluorescent pH sensors, which could be used in various scientific and industrial applications. This work by Dawei Cui et al. (2004) highlights the potential of these compounds in sensing technologies.

Leishmanicidal Activity : The synthesis and evaluation of 2-(1-methyl-5-nitroimidazol-2-yl)-5-substituted-1,3,4-thiadiazole derivatives for their in vitro leishmanicidal activity against Leishmania major promastigotes were conducted. This study by A. Foroumadi et al. (2005) found these compounds to have better leishmanicidal activity than the reference drug pentostam.

Mechanism of Action

Target of Action

Thiazoles, a class of compounds to which 1-(1,3-thiazol-2-yl)piperidine belongs, are known to have diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .

Mode of Action

Thiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The interaction of this compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

For instance, they may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of this compound.

Result of Action

Thiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on the specific biological activity it exhibits.

Biochemical Analysis

Biochemical Properties

The thiazole ring in 1-(1,3-Thiazol-2-yl)piperidine is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This makes the thiazole ring highly reactive and has evolved as a significant synthon for the production of a wide range of new chemical compounds

Cellular Effects

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound on various types of cells and cellular processes need to be explored further.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-established. Thiazole derivatives have been shown to interact with various biomolecules, leading to changes in gene expression, enzyme inhibition or activation

Properties

IUPAC Name |

2-piperidin-1-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-2-5-10(6-3-1)8-9-4-7-11-8/h4,7H,1-3,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHHZEANTJNOHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568351 | |

| Record name | 1-(1,3-Thiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4175-70-6 | |

| Record name | 1-(1,3-Thiazol-2-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1610937.png)

![Ethyl pyrrolo[1,2-a]quinoline-2-carboxylate](/img/structure/B1610942.png)

![5-(5-Chloro-thiophen-2-yl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1610947.png)

methanone](/img/structure/B1610956.png)